![molecular formula C22H26N4O2 B2364933 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 862810-65-9](/img/structure/B2364933.png)

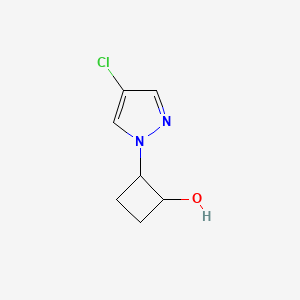

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

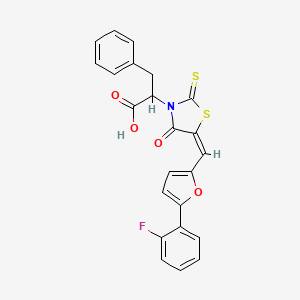

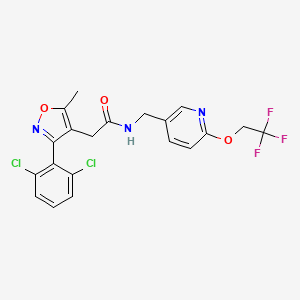

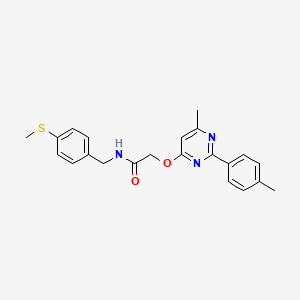

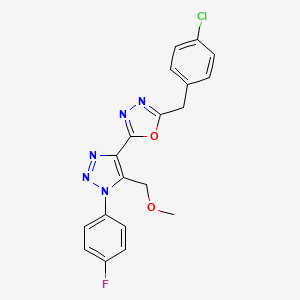

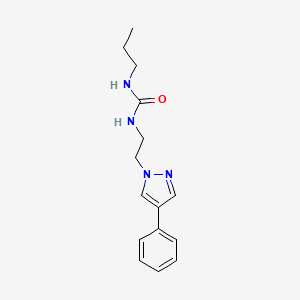

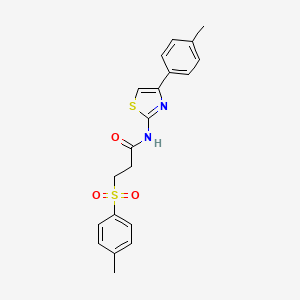

“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, resulting in good to excellent yields . Other methods include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions that “this compound” can undergo are not explicitly mentioned in the search results.Scientific Research Applications

Transformations in Heterocyclic Chemistry

Research by Kolar, Tiŝler, & Pizzioli (1996) discusses transformations of related chemical structures into imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, highlighting the flexibility and potential applications of these compounds in synthetic chemistry.

Antineoplastic Activity

The work of Abdel-Hafez (2007) explores antineoplastic activities of certain imidazo[1,2-a]pyrimidine derivatives. This indicates the potential of these compounds in the development of new cancer treatments.

Antiulcer Agents

Starrett et al. (1989) studied imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Their research, published in the Journal of Medicinal Chemistry, suggests possible therapeutic applications in gastric disorders (Starrett et al., 1989).

Structural Analysis and Crystallography

Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, which is crucial for understanding the molecular and crystallographic properties of these compounds (Dhanalakshmi et al., 2018).

Novel Synthesis Methods

Jakubkienė et al. (2008) explored novel synthesis methods for imidazo[1,2-a]-pyrimidin-5(1H)-ones, demonstrating the versatility in synthesizing these compounds and their derivatives (Jakubkienė et al., 2008).

Medicinal Chemistry Strategies

Linton et al. (2011) discussed medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase in imidazo[1,2-a]pyrimidine derivatives, which is crucial for enhancing the efficacy and stability of these compounds in medical applications (Linton et al., 2011).

Optical Properties and Fluorescent Sensors

Research by Rawat and Rawat (2018) on the optical properties of imidazo[1,2-a]pyrimidines and their use as fluorescent sensors for zinc ion indicates potential applications in analytical chemistry and environmental monitoring (Rawat & Rawat, 2018).

Breast Cancer Chemotherapy

Almeida et al. (2018) studied selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy, highlighting their role in inhibiting cell proliferation and inducing apoptosis in cancer cells (Almeida et al., 2018).

Detoxification Applications

Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, suggesting their use in mitigating mercury-induced toxicity (Sharma et al., 2018).

Mechanism of Action

Target of Action

Compounds with an imidazole moiety, such as this one, are known to have a broad range of biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to act as covalent anticancer agents . They interact with their targets by forming a covalent bond, which can inhibit the function of the target protein, leading to cell death .

Biochemical Pathways

Imidazole derivatives have been found to inhibit the kras g12c pathway, which is often mutated in various types of cancer . By inhibiting this pathway, the compound can potentially prevent the proliferation of cancer cells .

Result of Action

As a potential covalent anticancer agent, it is likely that this compound induces cell death in cancer cells by inhibiting the function of its target protein .

properties

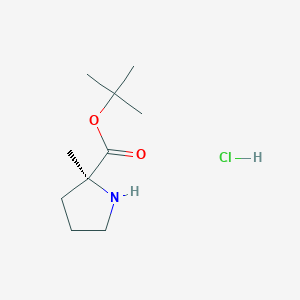

IUPAC Name |

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h5,9-10,12-16H,2-4,6-8,11H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOTZORKAUUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)

![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)